2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Description
The compound “2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide” is part of a broader class of chemical entities known as acetamides, which have been extensively studied for their diverse chemical and physical properties. Acetamides are pivotal in medicinal chemistry due to their utility in drug design and synthesis.
Synthesis Analysis
The synthesis of acetamides often involves the acylation of amines with acyl chlorides or carboxylic acids, under various conditions tailored to the substrate's reactivity and desired specificity. For example, Sunder and Maleraju (2013) described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating the complexity and creativity involved in synthesizing novel acetamide derivatives (Sunder & Maleraju, 2013).
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
A study conducted by Mary et al. (2020) focused on benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and applications as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed promising light harvesting efficiency (LHE) and were analyzed for their nonlinear optical (NLO) activity, indicating potential for photonic applications. Molecular docking studies aimed to understand ligand interactions with biological targets like Cyclooxygenase 1 (COX1), suggesting relevance in drug design and photovoltaic efficiency modeling (Mary et al., 2020).
Antitumor Activity Evaluation
New derivatives of benzothiazole phenyl acetamide were synthesized and evaluated for their antitumor activity against various human tumor cell lines by Yurttaş et al. (2015). This study highlights the therapeutic potential of these compounds in cancer treatment, underscoring the importance of structural modification in enhancing biological activity (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Agents
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of acetamides as antibacterial agents, providing insights into the antimicrobial potential of these compounds. The study underlines the significance of acetamide derivatives in developing new antibacterial therapies (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Docking and Anti-inflammatory Drug Analysis
Al-Ostoot et al. (2020) synthesized and analyzed an indole acetamide derivative for its anti-inflammatory properties through molecular docking studies. This research demonstrates the compound's interaction with cyclooxygenase enzymes, contributing to the understanding of its pharmacological profile (Al-Ostoot et al., 2020).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, evaluating their antioxidant activity. The study provides valuable data on the structural requirements for antioxidant effectiveness, showing the potential for these compounds in mitigating oxidative stress (Chkirate et al., 2019).
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c23-19-10-12-20(13-11-19)28-21(25-26-27-28)15-24-22(29)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKYCUVPWWZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide |
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